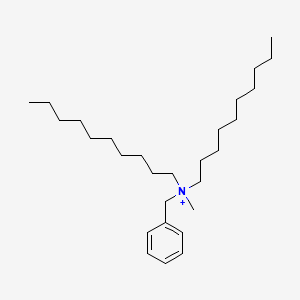
Benzyldidecylmethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldidecylmethylammonium is a quaternary ammonium compound known for its cationic surfactant properties. It is commonly used in various industrial and scientific applications due to its antimicrobial and surface-active characteristics. The compound’s chemical structure includes a benzyl group, a decyl chain, and a methyl group attached to a central nitrogen atom, forming a positively charged ammonium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldidecylmethylammonium typically involves the quaternization of a tertiary amine with a benzyl halide. One common method is the reaction of decylmethylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process often includes purification steps such as crystallization or distillation to obtain a high-purity product. The use of automated systems and controlled reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyldidecylmethylammonium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium structure is relatively stable, the alkyl chains may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the alkyl chains.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any oxidized products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield benzyl-substituted derivatives, while oxidation can produce carboxylic acids or alcohols from the alkyl chains.
Scientific Research Applications
Benzyldidecylmethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial cell membranes and their interactions with cationic surfactants.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry: The compound is employed in formulations of cleaning agents, fabric softeners, and personal care products for its surfactant properties.
Mechanism of Action
The mechanism of action of benzyldidecylmethylammonium primarily involves its interaction with microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This interaction destabilizes the membrane’s integrity, causing leakage of cellular contents and ultimately resulting in microbial death.
Comparison with Similar Compounds
Similar Compounds
Benzyldodecyldimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties but a longer alkyl chain.
Benzyldimethyldodecylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
Uniqueness
Benzyldidecylmethylammonium is unique due to its specific alkyl chain length and the presence of a benzyl group, which contribute to its distinct surface-active and antimicrobial properties. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in disrupting microbial membranes and acting as a surfactant in various applications.
Properties
CAS No. |
148102-92-5 |
|---|---|
Molecular Formula |
C28H52N+ |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
benzyl-didecyl-methylazanium |
InChI |
InChI=1S/C28H52N/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3/q+1 |
InChI Key |
JUHBAUUOCQWJRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


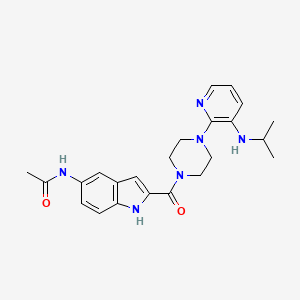
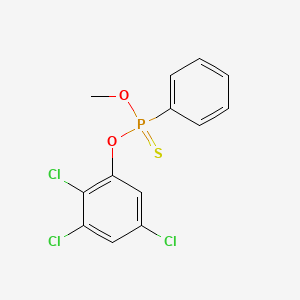
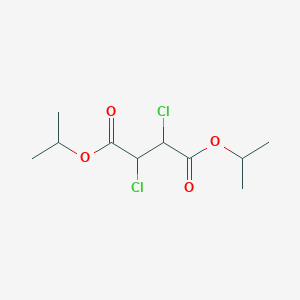


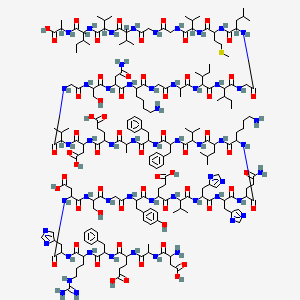
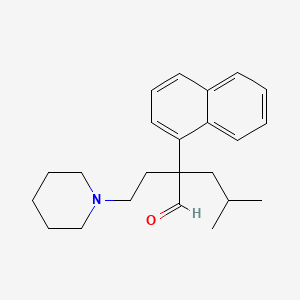
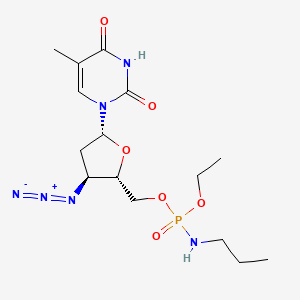
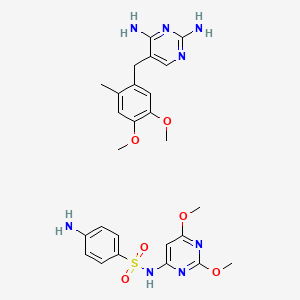
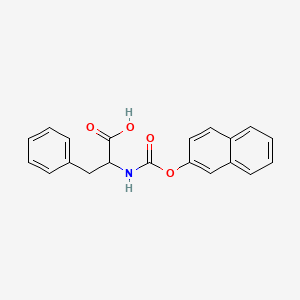
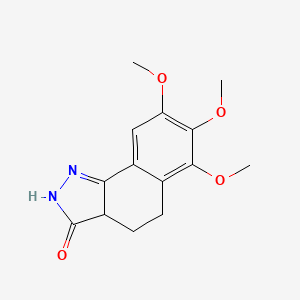
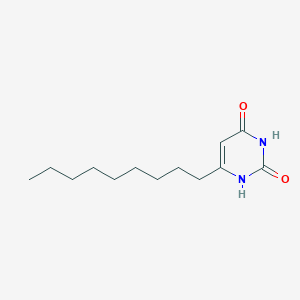

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
